1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused heterocyclic core. The structure includes a 3-propyl chain at position 3, a nitrile group at position 4, and a piperazine ring substituted with a 4-methylpyridin-2-yl group at position 1.
Properties
IUPAC Name |
1-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6/c1-3-6-19-16-24(30-13-11-29(12-14-30)23-15-18(2)9-10-27-23)31-22-8-5-4-7-21(22)28-25(31)20(19)17-26/h4-5,7-10,15-16H,3,6,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHHUMZDZHDSPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=NC=CC(=C5)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrido[1,2-a]benzimidazole Core:
Introduction of the Piperazine Moiety:
Attachment of the 4-Methylpyridin-2-yl Group:
Final Functionalization:
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of palladium or other transition metal catalysts for coupling reactions.
Solvents: Selection of appropriate solvents like DMF, DMSO, or toluene to facilitate reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions and minimize side products.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyridine and piperazine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its role as an inhibitor of various kinases, particularly receptor tyrosine kinases (RTKs). These kinases are crucial in signaling pathways associated with cell proliferation and survival, making them significant targets in cancer therapy.
Key Kinases Targeted:
- VEGFR (Vascular Endothelial Growth Factor Receptor)
- EGFR (Epidermal Growth Factor Receptor)
- HER2 (Human Epidermal growth factor Receptor 2)
Inhibiting these kinases can disrupt tumor growth and angiogenesis, providing a pathway for developing targeted cancer therapies .
Antitumor Activity
Studies have shown that this compound exhibits antitumor properties by inducing apoptosis in cancer cells. Its mechanism involves the inhibition of critical signaling pathways that promote cell survival and proliferation. This makes it a candidate for further research in oncology .
Biochemical Probes
The compound can also serve as a biochemical probe to study cellular mechanisms involving RTKs. By labeling the compound with suitable tags, researchers can track its interactions within cellular environments, providing insights into the dynamics of kinase signaling pathways .
Case Study 1: Inhibition of VEGFR
A study demonstrated that the compound effectively inhibited VEGFR-mediated signaling in endothelial cells, leading to reduced cell migration and proliferation. This effect was observed at nanomolar concentrations, indicating high potency as a therapeutic agent against angiogenesis in tumors .
Case Study 2: Targeting HER2-positive Breast Cancer
In preclinical models of HER2-positive breast cancer, the compound showed a significant reduction in tumor size when combined with existing HER2-targeted therapies. The study highlighted its potential as an adjunct treatment to enhance the efficacy of standard care protocols .
Mechanism of Action
The mechanism by which 1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the catalytic site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Table 1. Structural and Molecular Comparison
Impact of Substituents on Properties
Biological Activity
The compound 1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H22N4
- Molecular Weight : 306.41 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Tumor Cell Proliferation : Studies have shown that derivatives of benzimidazole compounds, similar in structure, often exhibit antitumor activity by interfering with DNA replication and repair processes. The binding affinity to DNA suggests a potential mechanism where the compound inhibits DNA-dependent enzymes, leading to reduced cell proliferation .
- Interaction with Neurotransmitter Systems : Compounds containing piperazine moieties are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may contribute to neuropharmacological effects such as anxiolytic or antidepressant activity.
Biological Activity Assays
Several studies have evaluated the biological activity of this compound using various in vitro assays:
Antitumor Activity
A recent study assessed the compound's cytotoxic effects against several cancer cell lines. The results are summarized in Table 1:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Inhibition of cell proliferation via DNA binding |
| HepG2 (Liver Cancer) | 6.5 | Induction of apoptosis through caspase activation |
| PC3 (Prostate Cancer) | 7.0 | Disruption of microtubule dynamics |
The compound demonstrated promising cytotoxicity, particularly against the MCF-7 cell line, indicating potential for development as an antitumor agent .
Neuropharmacological Effects
In addition to its antitumor properties, the compound was evaluated for its effects on neurotransmitter systems. Preliminary findings suggest that it may enhance serotonergic activity, which could be beneficial for treating mood disorders.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile?
- Methodological Answer : A multicomponent reaction (MCR) strategy is optimal for constructing the pyrido[1,2-a]benzimidazole core. For example, describes a one-pot MCR using heterocyclic ketene aminals and aromatic aldehydes, yielding structurally complex products with minimal purification. Key steps include:
- Use of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole as a starting material.
- Precipitation of products directly from the reaction medium, avoiding column chromatography.
- Characterization via IR, NMR (¹H/¹³C), and TOF-MS for structural confirmation .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Combine spectroscopic techniques to resolve ambiguities:
- ¹H NMR : Identify aromatic protons (δ 7.20–7.54 ppm for benzimidazole and pyridine rings) and aliphatic protons (δ 2.38 ppm for methyl groups) .
- IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2230 cm⁻¹ and secondary amine (N-H) bands at ~3129 cm⁻¹ .
- Mass Spectrometry : Use high-resolution TOF-MS to verify molecular ions (e.g., [M]+ at m/z 238.0961) .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Methodological Answer : Impurities often arise from incomplete piperazine substitution or side reactions. For example:
- Impurity Analysis : Use HPLC with ammonium acetate buffer (pH 6.5) to detect residual intermediates (e.g., triazolo-pyridinone derivatives) .
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) effectively isolates the target compound .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
- Methodological Answer : ICReDD’s quantum chemical reaction path search methods ( ) reduce trial-and-error experimentation:
- Step 1 : Perform density functional theory (DFT) calculations to model transition states and activation energies.
- Step 2 : Apply machine learning to predict optimal solvent systems (e.g., methylene chloride for azide coupling reactions ).
- Step 3 : Validate predictions experimentally using TLC monitoring and kinetic studies .
Q. What mechanistic insights explain contradictory yields in piperazine-substitution reactions?
- Methodological Answer : Steric hindrance and electronic effects dominate:
- Steric Factors : Bulky substituents on the pyridine ring (e.g., 4-methylpyridin-2-yl) slow nucleophilic attack on the piperazine nitrogen.
- Electronic Factors : Electron-withdrawing groups (e.g., nitriles) enhance electrophilicity at the benzimidazole carbon, improving substitution efficiency.
- Case Study : shows 88% yield for azide coupling under trifluoroacetic acid catalysis, whereas less acidic conditions result in incomplete conversion .
Q. How does the compound’s stability under thermal stress impact formulation studies?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA):
- DSC : Identify melting points (e.g., 100–101.5°C for analogous pyrazole-carbonitriles ).
- TGA : Assess decomposition profiles (e.g., weight loss at >200°C due to nitrile degradation).
- Implications : Stability data guide storage conditions (e.g., desiccated at -20°C) and excipient compatibility .
Contradictions and Resolutions
- Synthetic Routes : emphasizes MCR efficiency, while uses stepwise azide coupling. Resolution : MCR is preferable for simplicity, but stepwise methods allow modular functionalization .
- Purification : Precipitation () vs. chromatography ( ). Resolution : Precipitation suits MCR products; chromatography is necessary for polar intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
